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Compound of Interest |

Compound Name: Chloromethyl methyl sulfide
CAS No.: 2373-51-5
Cat. No.: B146325

Executive Summary

Chloromethyl methyl sulfide (CMMS, CAS: 2373-51-5) is a bifunctional organosulfur reagent
that serves two distinct, high-value roles in organic synthesis:

o Methylene Transfer Agent: In conjunction with iron complexes, it acts as a safe, storable
precursor for electrophilic iron-carbene equivalents, enabling the cyclopropanation of
alkenes without the hazards associated with diazomethane.

o Protective Group Reagent: It introduces the Methylthiomethyl (MTM) group, a robust
protective group for alcohols and carboxylic acids that is orthogonal to standard silyl and
ester protections.

This guide focuses on the Iron-Mediated Methylene Transfer protocol, a sophisticated
application that distinguishes CMMS from standard alkylating agents.

Safety & Handling (Critical)
Hazard Profile:

o Toxicity: CMMS is structurally similar to Chloromethyl Methyl Ether (MOM-CI), a known
carcinogen. It should be handled with the same rigorous containment protocols.
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o Stench: The compound possesses a penetrating, disagreeable sulfide odor.[1] All operations
must be performed in a high-efficiency fume hood.

» Flammability: Flash point is approx. 17°C.
Decontamination:

o Glassware and spills should be treated with a bleach solution (sodium hypochlorite) to
oxidize the sulfide to the non-odorous sulfoxide/sulfone before removal from the hood.

Application 1: Iron-Mediated Cyclopropanation
Mechanistic Insight

Unlike the Simmons-Smith reaction (Zinc-carbenoid) or Diazomethane (free carbene), the
CMMS-derived system utilizes a cationic iron-sulfonium complex. The reaction proceeds
through the formation of an electrophilic iron-carbene species generated in situ or via a stable
sulfonium salt precursor.

Key Advantages:

 Stability: The iron-sulfonium precursor is often a stable solid (salt), unlike transient zinc
carbenoids.

o Selectivity: The iron-carbene species is highly electrophilic, reacting preferentially with
electron-rich alkenes.

Mechanism Diagram

Cp(CO)2Fe-CH2-SMe
(Alkyl Iron Complex)

[CP(CO)2Fe-CH2-S(+)Me2] X(-)
(Iron Sulfonium Salt)

Reduction Alkylation
[CPFe(CO)2]2 Na/H Na[CpFe(CO)2] (+ CMMS
(Dimer) (Ferrate Anion)

Click to download full resolution via product page

Figure 1: The conversion of CMMS into a reactive iron-methylene transfer reagent.
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Experimental Protocol

Objective: Synthesis of 1,1-diphenylcyclopropane via the iron-sulfonium salt

Phase A: Preparation of the Iron-Alkyl Precursor

e Reduction: In a dry 2L flask under

, Charge
(74.4 g, 0.21 mol) and Sodium dispersion (30.1 g, 0.52 mol) in dry THF (850 mL).

o Reflux: Heat to reflux for 218 hours to generate the red-orange anion

 Alkylation: Cool the mixture to 0°C. Add Chloromethyl methyl sulfide (CMMS) (35.2 mL,
0.42 mol) dropwise over 25 minutes.

o Note: The solution will darken as the alkyl-iron complex forms.

e Equilibration: Stir at 0°C for 1 hour, then warm to 25°C for 1 hour.

Phase B: Formation of the Methylene Transfer Reagent

¢ Methylation: To the reaction mixture from Phase A, add lodomethane (Mel) (34.0 mL, 0.55
mol) over 5 minutes.

¢ Reaction: Stir at 25°C for =15 hours. The product,

, precipitates or forms a suspension.

« |solation (Optional but Recommended): Remove volatiles under vacuum. The residue can be
used directly or purified by washing with non-polar solvents (hexane) to remove unreacted
materials.

Phase C: Cyclopropanation
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o Setup: Charge a flask with the Iron-Sulfonium salt (approx. 2 equiv relative to alkene) and
the target alkene (e.g., 1,1-diphenylethylene) in 1,4-dioxane.[2]

o Transfer: Heat to reflux (approx. 100°C) for 12—14 hours.
o Mechanism:[1][2][3][4][5] Thermal dissociation of dimethyl sulfide (
) generates the reactive iron-carbene species which inserts into the alkene.

» Workup: Cool to room temperature, dilute with hexane, and filter through a pad of celite/silica
to remove iron residues. Concentrate the filtrate to obtain the cyclopropane.[2]

Application 2: MTM Protection of Alcohols
CMMS is the standard reagent for introducing the Methylthiomethyl (MTM) ether group (

). MTM ethers are stable to basic and nucleophilic conditions but are easily cleaved by specific
thiophilic reagents (e.g.,

).
Protocol

o Deprotonation: Suspend NaH (1.5 equiv, 60% dispersion) in dry DME or THF at 0°C.
o Addition: Add the alcohol (1.0 equiv) and stir for 30 min to form the alkoxide.
o Reagent Addition: Add CMMS (1.2 equiv) and Nal (0.1 equiv, catalyst).

e Reaction: Warm to reflux or stir at RT until TLC indicates consumption of starting material
(typically 2-6 hours).

e Quench: Carefully add saturated

solution. Extract with
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Comparison of Methylene Transfer Reagents

Feature

CMMS | Iron
System

Simmons-Smith (

)

Diazomethane (

)

Active Species

Electrophilic Iron

Carbene

Zinc Carbenoid

Free Carbene

Toxic (handle in

Safety ) Toxic, Non-explosive Explosive, Toxic
hood), Non-explosive
- Reagent is a stable ) o )
Stability " Transient (in situ) Unstable gas/solution
sa
o High (Electron-rich High (Directed by -OH
Selectivity Low to Moderate

alkenes)

groups)

Substrate Scope

Unfunctionalized

alkenes

Allylic alcohols

(preferred)

Electron-deficient

alkenes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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